2-Bromo-2-cyclohexen-1-ol
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Overview
Description
2-Bromo-2-cyclohexen-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, characterized by the presence of a bromine atom and a hydroxyl group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohexenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification methods such as chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form 2-cyclohexen-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: 2-Bromo-2-cyclohexen-1-one or 2-bromo-2-cyclohexen-1-al.
Reduction: 2-Cyclohexen-1-ol.
Substitution: Various substituted cyclohexenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclohexen-1-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group enable the compound to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-2-cyclopenten-1-ol: Similar structure but with a five-membered ring, leading to different reactivity and stability.
3-Bromo-2-cyclohexen-1-ol: Bromine atom is positioned differently, affecting its chemical behavior.
Uniqueness
2-Bromo-2-cyclohexen-1-ol is unique due to the specific positioning of the bromine atom and hydroxyl group on the cyclohexene ring. This configuration imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications .
Biological Activity
2-Bromo-2-cyclohexen-1-ol is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the molecular formula C6H9BrO. Its structure includes a bromine atom and a hydroxyl group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Inhibition observed | 32 µg/mL |
Escherichia coli | Moderate inhibition | 64 µg/mL |
Candida albicans | Significant inhibition | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was particularly effective against Candida species, making it a potential therapeutic agent in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.
- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, further contributing to its antimicrobial effects .
Study on Antinociceptive Effects
A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC), demonstrated significant antinociceptive effects in animal models. The study reported that BBHC inhibited pain responses without sedative effects, suggesting a potential for pain management therapies . While this study does not directly test this compound, it indicates that structurally similar compounds may share therapeutic properties.
Toxicological Assessment
A comprehensive toxicological assessment indicated that this compound exhibits low toxicity at therapeutic doses. This safety profile is crucial for its potential use in pharmaceuticals .
Properties
IUPAC Name |
2-bromocyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDKKDWANPIULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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